

# pharmacokinetics of Ruboxistaurin absorption distribution metabolism

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

Cat. No.: S572060

Get Quote

## Pharmacokinetic Properties of Ruboxistaurin and Metabolite

The table below summarizes the key pharmacokinetic parameters for **Ruboxistaurin** (RBX) and its primary metabolite, N-desmethyl **ruboxistaurin** (LY338522), based on data from healthy subjects.

| Parameter                           | Ruboxistaurin (Parent Drug)                  | N-desmethyl Ruboxistaurin (Metabolite LY338522)       |
|-------------------------------------|----------------------------------------------|-------------------------------------------------------|
| Primary Metabolic Enzyme            | CYP3A4 [1] [2]                               | Formed via CYP3A4-mediated N-demethylation of RBX [1] |
| Elimination Half-life ( $t_{1/2}$ ) | ~9 hours [1] [2]                             | ~16 hours [1] [2]                                     |
| Pharmacologic Activity              | Potent, selective PKC- $\beta$ inhibitor [2] | Equipotent to parent compound [1] [2]                 |
| Route of Elimination                | Primarily fecal / biliary excretion [3] [2]  | Primarily fecal / biliary excretion [3]               |

| Parameter                  | Ruboxistaurin (Parent Drug)                                             | N-desmethyl Ruboxistaurin (Metabolite LY338522)                                  |
|----------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Effect of Renal Impairment | No significant change in exposure; dosage adjustment not required [4]   | No significant change in exposure; not significantly removed by hemodialysis [4] |
| Effect of CYP3A4 Induction | AUC(0,∞) and Cmax reduced by ~95% with rifampicin co-administration [1] | AUC(0,∞) reduced by 77% and Cmax by 68% with rifampicin co-administration [1]    |
| Effect of Food             | Absorption enhanced by food [1]                                         | Information not specific to metabolite                                           |

## Key Experimental Findings and Protocols

### Mass Balance and Excretion Pathways

A study investigated the disposition of [<sup>14</sup>C]**ruboxistaurin** in six healthy human subjects [3].

- **Objective:** To determine the mass balance and primary routes of elimination of **ruboxistaurin** and its metabolites.
- **Protocol:** A single oral dose of 64 mg (target dose) of [<sup>14</sup>C]**ruboxistaurin** was administered. Urine and feces were collected for 21 days post-dose, and total radioactivity was measured.
- **Key Results:** The mean cumulative recovery of radioactivity was 88.4% of the administered dose. The majority was excreted in feces (77.4%), with a minor portion in urine (11.0%). This confirms that biliary and fecal routes are primary, with renal elimination being minor [3].

### CYP3A4 Induction Drug-Drug Interaction

A pivotal study evaluated the impact of the potent CYP3A4 inducer rifampicin on **ruboxistaurin** pharmacokinetics [1].

- **Objective:** To evaluate the effect of rifampicin co-administration on the pharmacokinetics of **ruboxistaurin** and its active metabolite.
- **Protocol:** This was an open-label, one-sequence, two-period study in 16 healthy male subjects.

- **Period 1:** A single 64 mg oral dose of **ruboxistaurin** was administered after a high-fat breakfast.
- **Period 2:** After a washout, subjects received 600 mg of rifampicin daily for 9 days. A second 64 mg dose of **ruboxistaurin** was co-administered on day 7 of rifampicin dosing.
- Serial blood samples were collected over 72 hours post-dose for plasma concentration analysis. CYP3A4 induction was also assessed via the urinary 6 $\beta$ -hydroxycortisol to cortisol ratio (6 $\beta$ -OHC:C).
- **Key Results:** Rifampicin induction dramatically reduced systemic exposure, consistent with **ruboxistaurin** being a sensitive CYP3A4 substrate [1]. The urinary 6 $\beta$ -OHC:C ratio confirmed CYP3A4 induction but substantially underestimated the extent of the interaction.

## Impact of Renal Impairment

A study directly assessed the impact of chronic renal failure on **ruboxistaurin**'s pharmacokinetics [4].

- **Objective:** To assess the effects of chronic renal insufficiency on the pharmacokinetics of **ruboxistaurin** and its metabolite.
- **Protocol:** A single oral 32 mg dose of **ruboxistaurin** was administered to six healthy subjects and six subjects with end-stage renal disease (ESRD) requiring hemodialysis. Blood samples were collected up to 72 hours, with ESRD subjects undergoing dialysis at ~58 hours.
- **Key Results:** No statistically significant differences in AUC $\infty$ , C $_{max}$ , or elimination half-life of **ruboxistaurin** or its metabolite were observed between the groups. Plasma concentrations of **ruboxistaurin** were undetectable by the time of dialysis, and dialysis did not significantly remove the metabolite from circulation [4].

## Metabolic Pathway and CYP3A4 Interaction

The following diagram illustrates the primary metabolic pathway of **Ruboxistaurin** and the profound effect of CYP3A4 induction on its pharmacokinetics.



Click to download full resolution via product page

Diagram 1. Primary metabolic pathway of **Ruboxistaurin** and the impact of CYP3A4 induction. Induction leads to a massive increase in drug metabolism, drastically reducing systemic exposure.

## Critical Clinical and Development Considerations

- **Drug-Drug Interactions:** Co-administration of **ruboxistaurin** with potent CYP3A4 inducers is expected to render it therapeutically ineffective. Concomitant use with agents like **rifampicin**, **carbamazepine**, and **phenobarbital** is strongly cautioned against [1].
- **Dosing in Renal Impairment:** Pharmacokinetic studies indicate that **no dose adjustment is required for patients with any degree of renal impairment, including those on hemodialysis**. This is attributed to the non-renal routes of elimination [4].
- **Food Effect:** The absorption of **ruboxistaurin** is enhanced by food. It is recommended to be administered with or shortly after a meal to ensure optimal exposure [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pharmacokinetics of ruboxistaurin are significantly altered ... [pmc.ncbi.nlm.nih.gov]
2. Ruboxistaurin - an overview | ScienceDirect Topics [sciencedirect.com]
3. ARTICLES Disposition of [ 14 C]Ruboxistaurin in Humans [sciencedirect.com]
4. Effects of Chronic Renal Failure on the Pharmacokinetics of... [link.springer.com]

To cite this document: Smolecule. [pharmacokinetics of Ruboxistaurin absorption distribution metabolism]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b572060#pharmacokinetics-of-ruboxistaurin-absorption-distribution-metabolism>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)